Cas no 86-84-0 (1-Naphthyl isocyanate)

1-Naphthyl isocyanate (CAS 86-84-0) is an organic compound commonly used as a versatile intermediate in chemical synthesis. Its reactive isocyanate group enables efficient participation in reactions such as urethane formation, amidation, and polymerization, making it valuable in the production of agrochemicals, pharmaceuticals, and specialty polymers. The naphthyl moiety enhances stability and contributes to unique reactivity patterns, particularly in heterocyclic and coupling reactions. This compound is typically handled under controlled conditions due to its moisture sensitivity and potential irritancy. Its high purity and consistent performance make it suitable for research and industrial applications requiring precise functionalization. Proper storage in anhydrous environments is recommended to maintain reactivity.
1-Naphthyl isocyanate structure
1-Naphthyl isocyanate structure
商品名:1-Naphthyl isocyanate
CAS番号:86-84-0
MF:C11H7NO
メガワット:169.179382562637
MDL:MFCD00003881
CID:34392
PubChem ID:87571517

1-Naphthyl isocyanate 化学的及び物理的性質

名前と識別子

    • α-Naphthyl isocyanate
    • Alpha-naphthylcarbylamine
    • alpha-Naphthyl isocyanate
    • 1-Naphthyl isocyanate
    • 1-Isocyanatonaphthalene
    • 1-isocyanato-naphthalene
    • 1-naphathyl isocyanate
    • 1-naphthalene isocyanate
    • 1-naphtylisocyanate
    • A-NAPHTHYL ISOCYANATE
    • CYCLOHEXANE-195
    • CYCLOHEXANE-205
    • HEXAHYDROBENZENE
    • HEXAMETHYLENE
    • HEXANAPHTHALENE
    • HEXANAPHTHENE
    • l-naphthyl isocyanate
    • naphth-1-yl isocyanate
    • NAPHTHENE
    • Isocyanic Acid 1-Naphthyl Ester
    • 86-84-0
    • 1-NAPHTHYLISOCYANATE [MI]
    • NAPHTHYL ISOCYANATE, 1-
    • 1-Naphthyl isocyanate, for HPLC derivatization, >=99.0% (GC)
    • AS-14269
    • NSC-4023
    • DTXSID9058949
    • NSC4023
    • Q27262522
    • SCHEMBL374
    • GEO-04573
    • MFCD00003881
    • alpha-naphthylisocyanate
    • FT-0608118
    • 1-Naphthylisocyanate
    • EINECS 250-067-7
    • STK399781
    • F2191-0305
    • FT-0651962
    • (R)-ALPHA-CYANOBENZYLACETATE
    • naphthylisocyanate
    • EN300-20916
    • 1-Naphthyl isocyanate, 98%
    • .alpha.-Naphthyl isocyanate
    • A820223
    • BBL027443
    • AB00331
    • Isocyanatonaphthalene
    • W-104056
    • Naphthalene, isocyanato-
    • EC 201-703-7
    • UNII-5LH2P0691E
    • Naphthalene, 1-isocyanato-
    • AI3-15382
    • CHEMBL2074791
    • I0125
    • NSC 4023
    • naphthyl isocyanate
    • C11H7NO
    • 1-naphthyl-isocyanate
    • AKOS000120750
    • InChI=1/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7
    • naphthylisocyanat
    • 30135-65-0
    • 1-naphthylisocyanat
    • EINECS 201-703-7
    • Isocyanic acid, 1-naphthyl ester
    • D91084
    • 5LH2P0691E
    • 1-Isocyanatonaphthalene (ACI)
    • Isocyanic acid, 1-naphthyl ester (6CI, 7CI, 8CI)
    • Naphthalen-1-ylisocyanate
    • DB-019292
    • NS00006287
    • MDL: MFCD00003881
    • インチ: 1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
    • InChIKey: BDQNKCYCTYYMAA-UHFFFAOYSA-N
    • ほほえんだ: O=C=NC1C2C(=CC=CC=2)C=CC=1
    • BRN: 742779

計算された属性

  • せいみつぶんしりょう: 169.052764g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.7
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 169.052764g/mol
  • 単一同位体質量: 169.052764g/mol
  • 水素結合トポロジー分子極性表面積: 29.4Ų
  • 重原子数: 13
  • 複雑さ: 220
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい
  • 密度みつど: 1.177 g/mL at 25 °C(lit.)
  • ゆうかいてん: 4 °C (lit.)
  • ふってん: 267 °C/761 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.6344(lit.)
  • ようかいど: Miscible with alcohol, chloroform and diethyl ether.
  • あんていせい: Stable. Incompatible with strong oxidizing agents, alcohols.
  • PSA: 29.43000
  • LogP: 2.80710
  • マーカー: 6410
  • かんど: Moisture Sensitive
  • ようかいせい: エタノール/クロロホルム/エチルエーテルおよび石油エーテルに可溶
  • じょうきあつ: 168.8 mm Hg ( 37.7 °C)

1-Naphthyl isocyanate セキュリティ情報

1-Naphthyl isocyanate 税関データ

  • 税関コード:2929109000
  • 税関データ:

    中国税関コード:

    2929109000

    概要:

    2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-Naphthyl isocyanate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20916-0.1g
1-isocyanatonaphthalene
86-84-0 94%
0.1g
$19.0 2023-05-02
Enamine
EN300-20916-25.0g
1-isocyanatonaphthalene
86-84-0 94%
25g
$124.0 2023-05-02
Enamine
EN300-20916-100.0g
1-isocyanatonaphthalene
86-84-0 94%
100g
$421.0 2023-05-02
Enamine
EN300-20916-10.0g
1-isocyanatonaphthalene
86-84-0 94%
10g
$50.0 2023-05-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85020-5g
1-Naphthyl isocyanate
86-84-0
5g
¥88.0 2021-09-08
Life Chemicals
F2191-0305-0.25g
1-Naphthyl isocyanate
86-84-0 95%+
0.25g
$18.0 2023-09-06
BAI LING WEI Technology Co., Ltd.
201896-100G
1-Naphthyl isocyanate, 99%, derivatization grade
86-84-0 99%
100G
¥ 4148 2022-04-26
Life Chemicals
F2191-0305-2.5g
1-Naphthyl isocyanate
86-84-0 95%+
2.5g
$40.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N85020-100g
1-Naphthyl isocyanate
86-84-0
100g
¥538.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
170518-5G
1-Naphthyl isocyanate
86-84-0
5g
¥581.1 2023-12-10

1-Naphthyl isocyanate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Toluene
リファレンス
Synthesis of isocyanates from carboxylic chlorides and sodium azide in mixtures of low-polar and polar aprotic solvents
Zlobin, V. A.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1989, 32(12), 35-7

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1,2-Dichloroethane
リファレンス
A new and efficient catalytic method for synthesizing isocyanates from carbamates
Uriz, Pedro; et al, Tetrahedron Letters, 2002, 43(9), 1673-1676

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  36 h, 110 °C
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
2.2 Reagents: Methanol ;  30 min, rt
2.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Triethylamine ,  2-Chloro-1,3,2-benzodioxaborole Solvents: Toluene
リファレンス
Dealcoholysis process and catalysts for preparing isocyanates from urethanes
, Canada, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Ethyl acetate ;  rt; 4 h, reflux
リファレンス
Comparison of base-promoted and self-catalyzed conditions in the synthesis of isocyanates from amines using triphosgene
Charalambides, Yiannis C.; et al, Synthetic Communications, 2007, 37(6), 1037-1044

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Methanol ;  1.5 h, rt
1.2 Solvents: Water ;  rt
リファレンス
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  60 min, rt
リファレンス
Production of Amidinyl Radicals via UV-Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines
Mekhemer, Islam M. A. ; et al, ACS Omega, 2020, 5(44), 28712-28721

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
2.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
2.2 3 h, rt
2.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  0 - 5 °C; 5 °C → rt; 2 h, reflux
リファレンス
Antimalarial activity of novel imidazoisoquinolinone derivatives correlates with heme binding affinity
Bollini, Mariela; et al, Medicinal Chemistry Research, 2015, 24(4), 1496-1503

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Ethyl acetate ;  5 min, 0 °C; 4 h, reflux
リファレンス
Naked Eye Detection of Anions by 2,2'-Bianthracene Derivative Bearing Urea Groups in Various Organic Solvents
Osawa, Kohei; et al, Chemistry Letters, 2020, 49(3), 290-294

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 3 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium hydroxide Catalysts: Silica ,  Chitosan Solvents: Water ;  pH 13, rt
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  80 °C
1.3 Reagents: Triphenylphosphine Catalysts: p-Toluenesulfonic acid ,  Nickel dichloride Solvents: Ethanol ;  4 h, 4 MPa, 180 °C
リファレンス
Non-noble metallic Fe catalyst systems for the reductive carbonylation of nitrobenzene
Zhang, Jun; et al, Huaxue Xuebao, 2012, 70(1), 35-38

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Acyclic and cyclic carbamic acids and esters, and their sulfur, selenium, tellurium, and phosphorus analogues'
Rossi, L., Science of Synthesis, 2005, 18, 461-648

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
リファレンス
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  5 min, rt; rt → 0 °C
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ;  1.5 h, rt
2.2 Solvents: Water ;  rt
リファレンス
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Boron trichloride Solvents: Benzene
リファレンス
Synthesis of isocyanates from carbamate esters employing boron trichloride
Butler, D. C. D.; et al, Chemical Communications (Cambridge), 1998, (23), 2575-2576

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
リファレンス
Design, synthesis and biological evaluation of pyrimidinamine derivatives containing urea moiety
Liu, Weiqin; et al, Heterocycles, 2023, 106(1), 67-81

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Proton sponge Solvents: Tetrahydrofuran
リファレンス
Synthesis of isocyanates from carboxylic acids using diphenylphosphoryl azide and 1,8-bis(dimethylamino)naphthalene
Gilman, Jeffrey W.; et al, Synthetic Communications, 1993, 23(3), 335-41

1-Naphthyl isocyanate Raw materials

1-Naphthyl isocyanate Preparation Products

1-Naphthyl isocyanate 関連文献

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